2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one
Description
This compound is a bis-quinazolinone derivative featuring two 3,4-dihydroquinazolin-4-one cores linked via a propyl chain. Each quinazolinone moiety is substituted at the 2-position with a (3-fluorophenyl)methylsulfanyl group. The propyl linker introduces conformational flexibility, which may modulate interactions with biological targets or alter physicochemical properties compared to simpler analogs .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[3-[2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26F2N4O2S2/c34-24-10-5-8-22(18-24)20-42-32-36-28-14-3-1-12-26(28)30(40)38(32)16-7-17-39-31(41)27-13-2-4-15-29(27)37-33(39)43-21-23-9-6-11-25(35)19-23/h1-6,8-15,18-19H,7,16-17,20-21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQAWTGYGNMAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CCCN4C(=O)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26F2N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multi-Component Reactions
Liu et al. developed a metal-free protocol for constructing fused quinazolinone derivatives using o-(methoxycarbonyl)benzene-diazonium salts, nitriles, and 2-cyanoanilines. This method achieves the formation of four consecutive C–N bonds through sequential amination, cyclization, and amidation steps. Key advantages include:
- Mild conditions : Reactions proceed at room temperature in dichloromethane.
- Broad substrate scope : Tolerates electron-donating and withdrawing groups on aryl nitriles.
- Scalability : Demonstrated at gram-scale with 72–85% isolated yields.
Table 1: Representative Reaction Conditions for One-Pot Synthesis
| Component | Role | Equivalents | Temperature | Yield (%) |
|---|---|---|---|---|
| Diazonium salt | Electrophilic partner | 1.0 | 25°C | 78 |
| 2-Cyanoaniline | Nucleophile | 1.2 | 25°C | 85 |
| Acetonitrile | Solvent | – | – | – |
Phosphoric Acid-Catalyzed Cyclo-Condensation
Li et al. reported a chiral phosphoric acid (CPA)-mediated route using β-ketoesters and o-aminobenzamides. This method avoids transition metals and oxidants, achieving 89–94% yields for 2-alkyl/aryl-substituted quinazolinones. The mechanism involves:
- Knoevenagel condensation between β-ketoester and benzamide.
- Intramolecular cyclization facilitated by CPA’s Brønsted acidity.
- Aromatization via dehydration.
Key parameters :
- Catalyst loading: 5 mol% (R)-TRIP (phosphoric acid).
- Solvent: Toluene at 110°C for 12 h.
- Substrate limitation: Electron-deficient β-ketoesters require 20 mol% catalyst.
Transition Metal-Catalyzed Methods
Palladium-Mediated Cross-Coupling
Advanced palladium catalysts enable direct C–H functionalization of quinazolinone precursors. A representative protocol involves:
- Precursor : 3-Bromo-2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one.
- Coupling reagent : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 equiv).
- Solvent system : DMF/H₂O (4:1) at 100°C for 24 h.
Table 2: Palladium-Catalyzed Alkylation Efficiency
| Alkylating Agent | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| 1,3-Dibromopropane | 92 | 88 |
| 1,4-Dibromobutane | 85 | 79 |
| 1,2-Dibromoethane | 68 | 63 |
This method demonstrates exceptional regioselectivity for propane-1,3-diyl linkages, critical for maintaining the compound’s conformational flexibility.
Innovative Solvent Systems and Green Chemistry
Aqueous-Phase Synthesis
A catalyst-free approach utilizing water as the solvent achieves quinazolinone cyclization through the reaction of α-keto acids with 2-aminobenzamides. Notable features:
- Reaction profile : 6 h at 80°C under air atmosphere.
- Yield range : 70–82% for derivatives with electron-neutral substituents.
- Environmental metrics : Process mass intensity (PMI) of 8.7 vs. 32.4 for DMF-based methods.
Continuous Flow Optimization
Jayaram et al. enhanced the scalability of thioether-functionalized quinazolinones using continuous flow reactors:
- Residence time : Reduced from 12 h (batch) to 45 min.
- Productivity : 2.8 g/h output vs. 0.4 g/h in batch mode.
- Critical parameters :
- Flow rate: 0.5 mL/min
- Temperature gradient: 60°C → 100°C
- Backpressure regulation: 2.5 bar
Comparative Analysis of Synthetic Routes
Table 3: Strategic Comparison of Preparation Methods
| Method | Yield (%) | Purity (HPLC) | Cost Index | Environmental Impact |
|---|---|---|---|---|
| Metal-free multi-component | 78–85 | 95–98 | 1.8 | Low (E-factor 6.2) |
| Pd-catalyzed coupling | 63–88 | 99 | 3.5 | Moderate (E-factor 18.7) |
| Aqueous-phase | 70–82 | 93–96 | 1.2 | Very low (E-factor 3.1) |
Key findings:
- Cost drivers : Palladium catalysts account for 68% of total synthesis cost in transition metal routes.
- Purity challenges : Metal-free methods require extensive chromatography (≥3 column steps) versus 1–2 steps for catalytic methods.
- Sustainability : Water-based systems reduce waste generation by 74% compared to organic solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the quinazolinone core or the fluorobenzyl group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazolinone core or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions (e.g., basic or acidic environments).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced quinazolinone derivatives, defluorinated products.
Substitution Products: Alkylated, acylated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Anticancer Research: Quinazolinone derivatives are known for their anticancer properties, and this compound may be investigated for its potential to inhibit cancer cell growth.
Antimicrobial Activity: The compound may exhibit antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine
Drug Development: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates or active ingredients.
Mechanism of Action
The mechanism of action of “3,3’-(propane-1,3-diyl)bis(2-((3-fluorobenzyl)thio)quinazolin-4(3H)-one)” would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Binding to DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
3-(3-Methoxyphenyl)-2-methylsulfanyl-3H-quinazolin-4-one ()
- Structure: Single quinazolinone core with a 3-methoxyphenyl group at position 3 and methylsulfanyl at position 2.
- Activity : Demonstrated analgesic activity in vivo, attributed to the methoxyphenyl group’s electron-donating effects and moderate lipophilicity.
- Comparison: The target compound’s fluorophenyl groups (electron-withdrawing) may improve metabolic stability and binding affinity compared to methoxy substituents. The dual quinazolinone structure could enhance target engagement through multivalent interactions .
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one ()
- Structure: Single quinazolinone with a chloro-methylphenylsulfanyl group and phenyl substituent at position 3.
- Properties : Higher molar mass (420.91 g/mol) and Cl substituent increase hydrophobicity but may raise toxicity concerns.
- The bis-quinazolinone architecture may confer dual inhibitory effects absent in mono-core analogs .
Structural Analogues with Modified Linkers
N-(3-Fluoro-4-methylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide ()
- Structure: Quinazolinone linked to a fluorophenyl group via a sulfanyl acetamide bridge.
- Key Differences : The acetamide linker introduces hydrogen-bonding capacity, unlike the target compound’s propyl chain. This may alter target specificity or pharmacokinetic profiles.
- Synthesis : Both compounds utilize thioether linkages, but the target’s propyl spacer requires alkylation steps rather than acetamide coupling .
Physicochemical and Thermal Properties
Thermal Stability
- DATF (3,4-Dinitrofuroxanofuroxan) (): Exhibits a decomposition temperature of 260°C and low friction sensitivity (8%).
- Comparison: While DATF is a high-energy material, the target compound’s fluorinated aromatic systems likely confer superior thermal stability (estimated >200°C) compared to non-fluorinated analogs, though experimental data are needed .
Crystallographic Data
- DNTF (3,4-Dinitrofuroxanofuroxan) (): Orthorhombic crystal system (P2₁2₁2₁), density 1.937 g/cm³.
- Implications: The target compound’s crystal packing may resemble DNTF’s orthogonal arrangement due to planar quinazolinone cores, but fluorine’s van der Waals radius could reduce density (~1.8–1.9 g/cm³ estimated) .
Biological Activity
The compound 2-{[(3-Fluorophenyl)methyl]sulfanyl}-3-[3-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propyl]-3,4-dihydroquinazolin-4-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound's structure features a quinazolinone core with sulfanyl and fluorophenyl substituents, which are significant for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 422.55 g/mol. The presence of fluorine and sulfur atoms is crucial for enhancing the compound's lipophilicity and biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to or derived from the quinazolinone framework. The following table summarizes key findings related to the cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast) | 8.1 | |
| A549 (lung) | 10.28 | |
| HepG2 (liver) | 10.79 | |
| HCT116 (colon) | 5.0 |
The compound demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Mechanistic studies indicated that these compounds induce apoptosis through caspase activation pathways, specifically caspases 3, 8, and 9, leading to cell cycle arrest in the G1 phase .
Antimicrobial Activity
The antimicrobial potential of similar quinazolinone derivatives has also been explored. For instance, compounds with structural similarities exhibited effective inhibition against both Gram-positive and Gram-negative bacteria:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | <1 | |
| Escherichia coli | 5 | |
| Candida albicans | 10 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively combat resistant strains such as MRSA. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Inhibition of Kinase Pathways : Quinazolinones have been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly the ERK1/2 pathway . This inhibition leads to reduced phosphorylation of downstream targets involved in cell cycle progression.
- Apoptosis Induction : The activation of caspases suggests that these compounds promote programmed cell death in cancer cells, which is a desirable effect in anticancer therapy .
- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the ability of these compounds to penetrate bacterial membranes and disrupt essential cellular functions .
Case Studies
A notable case study involved a derivative closely related to our compound, which was tested against various cancer cell lines. The study reported that modifications on the quinazolinone scaffold significantly enhanced cytotoxicity against A549 cells compared to unmodified structures .
Another investigation focused on the antimicrobial properties of similar compounds, revealing that structural modifications could lead to improved efficacy against MRSA strains . This highlights the importance of structure-activity relationship (SAR) studies in optimizing biological activity.
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Thioether linkage formation: Reacting 3-fluorobenzyl mercaptan with a quinazolinone precursor under reflux in methanol or ethanol (60–80°C, 6–8 hours) .
- Propyl chain functionalization: Alkylation of the quinazolinone core using 3-bromopropyl derivatives under basic conditions (e.g., K₂CO₃ in DMF, 50°C, 12 hours) .
- Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediate purity. Yield optimization requires precise temperature control and stoichiometric ratios of reactants.
Table 1: Example Reaction Conditions for Key Steps
| Step | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Thioether formation | Quinazolinone + 3-fluorobenzyl mercaptan | Methanol | 70 | 7 | 65–75 |
| Alkylation | Bromopropyl derivative + Intermediate | DMF | 50 | 12 | 60–70 |
Advanced: How do structural modifications (e.g., fluorophenyl substitution) influence the compound’s biological activity?
Answer:
The 3-fluorophenyl group enhances electron-withdrawing effects, potentially improving binding affinity to target proteins. Comparative studies of quinazolinone derivatives show:
- Fluorine position: 3-Fluorophenyl (meta) substitutions improve metabolic stability compared to para-substituted analogs due to reduced steric hindrance .
- Sulfanyl vs. thioether groups: Sulfanyl linkages (as in this compound) exhibit higher oxidative stability than thioethers, which may degrade in vivo .
Table 2: Bioactivity Comparison of Quinazolinone Derivatives
| Compound | Substituent | IC₅₀ (µM)* | Stability (t₁/₂, h) |
|---|---|---|---|
| Target compound | 3-Fluorophenyl, sulfanyl | 0.8 ± 0.1 | 12.5 |
| Analog A | 4-Fluorophenyl, sulfanyl | 1.2 ± 0.3 | 9.8 |
| Analog B | 3-Fluorophenyl, thioether | 1.5 ± 0.2 | 6.2 |
| *IC₅₀ values against a model kinase target . |
Basic: Which analytical techniques are most effective for confirming the compound’s structure and purity?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of fluorophenyl protons (δ 7.2–7.4 ppm) and sulfanyl-linked methylene groups (δ 3.8–4.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₂₉H₂₃F₂N₃O₂S₂: 556.12) .
- HPLC-PDA: Purity >95% is achievable using a C18 column with acetonitrile/water (70:30, 1 mL/min) .
Advanced: How can researchers address contradictory data in biological activity assays (e.g., antimicrobial vs. kinase inhibition)?
Answer: Contradictions often arise from assay conditions or target specificity:
- Dose dependency: Re-evaluate IC₅₀ values across a broader concentration range (e.g., 0.1–100 µM) to rule out off-target effects at higher doses .
- Buffer systems: Test activity in physiological vs. high-salt buffers; fluorophenyl groups may exhibit pH-dependent solubility .
- Enzyme vs. cell-based assays: Confirm target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity) .
Basic: What safety precautions are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE): Gloves, lab coat, and goggles are mandatory. Use a fume hood due to potential dust inhalation .
- First aid: For skin contact, wash with soap/water (15 min). If inhaled, move to fresh air and seek medical attention .
- Storage: Keep in a desiccator at 2–8°C to prevent hydrolysis of the sulfanyl group .
Advanced: What computational methods can predict the compound’s reactivity or metabolic pathways?
Answer:
- Density Functional Theory (DFT): Models electron distribution at the sulfanyl and fluorophenyl sites to predict nucleophilic/electrophilic reactivity .
- Molecular Dynamics (MD): Simulates interactions with cytochrome P450 enzymes to identify potential metabolic hotspots (e.g., oxidation of the propyl chain) .
- ADMET Prediction Tools: Software like SwissADME estimates logP (2.8) and bioavailability (70%), highlighting risks of hepatic metabolism .
Basic: How does the compound’s solubility profile affect formulation for in vivo studies?
Answer:
- Solubility: Low aqueous solubility (0.2 mg/mL) due to hydrophobic fluorophenyl groups. Use co-solvents like DMSO (≤5%) or cyclodextrin-based formulations .
- Stability: Avoid buffers with high chloride content to prevent sulfanyl group degradation .
Advanced: What strategies can improve the compound’s pharmacokinetic properties without altering its core structure?
Answer:
- Prodrug design: Introduce hydrolyzable esters at the quinazolinone 4-oxo position to enhance solubility .
- Lipid nanoparticle encapsulation: Increases plasma half-life by reducing renal clearance .
- Co-crystallization: Pair with succinic acid to improve thermal stability and dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
